

Toxicological Profile of 3-Methoxyphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

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Introduction

3-Methoxyphenol (CAS No. 150-19-6), also known as m-hydroxyanisole or resorcinol monomethyl ether, is a phenolic compound utilized in various industrial applications, including the synthesis of pharmaceuticals, antioxidants, and as a component in flavorings and fragrances.[1][2] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known toxicological data for **3-Methoxyphenol**, detailing its effects, quantitative toxicity data, and the methodologies of key toxicological assessments.

Acute Toxicity

3-Methoxyphenol is classified as harmful if swallowed or inhaled and toxic in contact with skin.[2][3] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract. Severe overexposure may result in damage to the liver and kidneys, as well as depression of the central nervous system.

1.1 Quantitative Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) and lethal concentration (LC50) values from various animal studies.

Exposure Route	Species	Value	Reference(s)
Oral	Rat	597 mg/kg	
Oral	Mouse	312 mg/kg	
Dermal	Rat	682 mg/kg	
Inhalation	Rat	11,500 mg/m ³ /4h	
Inhalation	Mouse	11,500 mg/m ³ /4h	

Irritation and Sensitization

2.1 Eye Irritation **3-Methoxyphenol** is a severe eye irritant and can cause serious eye damage. The Draize test, a standardized method for assessing eye irritation, has been performed on rabbits.

Test Type	Species	Concentration	Result	Reference(s)
Draize Test	Rabbit	5%	Severe	
Draize Test	Rabbit	100%	Severe	

2.2 Skin Irritation The compound is known to cause skin irritation. Prolonged or repeated contact may lead to more significant effects.

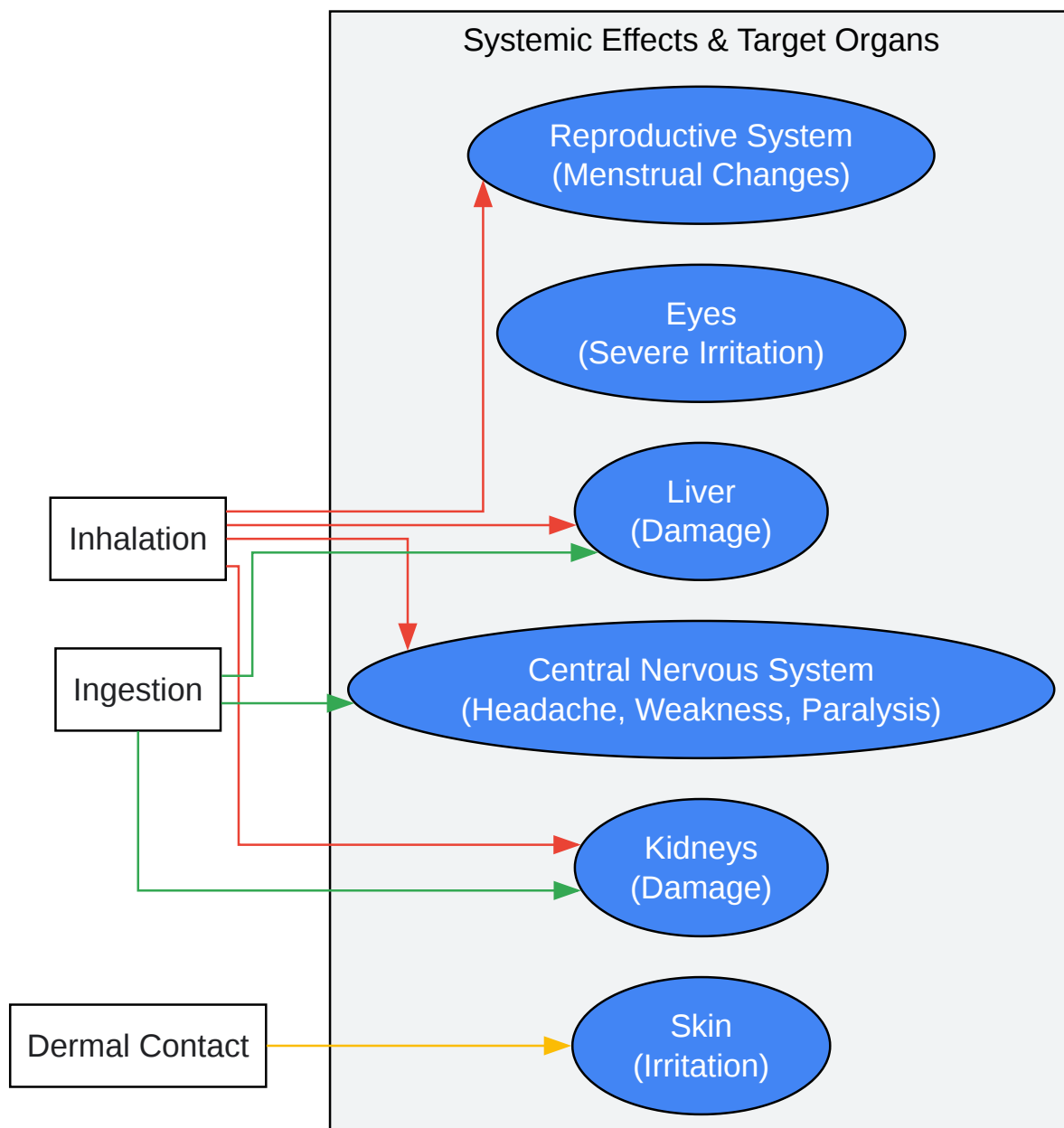
Test Type	Species	Concentration	Result	Reference(s)
Draize Test	Rabbit	100%	Irritant	

2.3 Allergic Reactions For sensitive individuals, exposure to **3-Methoxyphenol** may cause allergic reactions, manifesting as skin rash, itching, or hives. In severe instances, anaphylaxis is a potential, though rare, outcome.

Target Organ and Chronic Toxicity

Chronic exposure to **3-Methoxyphenol** is associated with potential health risks. It is systemically absorbed and can disrupt the function of several organ systems.

- **Nervous System:** Human inhalation at concentrations around 0.230 mg/m³ has been reported to cause muscle weakness, headache, and irritability. In animal studies, oral lethal-doses in mice and rats caused flaccid paralysis, tremor, and muscle spasticity.
- **Liver and Kidneys:** Repeated-dose inhalation studies in guinea pigs have shown that **3-Methoxyphenol** can cause changes to the liver and kidneys. Long-term exposure is linked to an increased risk of liver and kidney damage.
- **Reproductive System:** There are reports suggesting that **3-Methoxyphenol** may cause changes or disorders in menstrual cycles in humans. However, comprehensive data on reproductive and developmental effects are limited.



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Figure 1: Exposure routes and associated target organ toxicity of **3-Methoxyphenol**.

Genotoxicity and Carcinogenicity

4.1 Genotoxicity Data regarding the mutagenicity of **3-Methoxyphenol** is not extensively detailed in the provided search results. Standard genotoxicity assays, such as the Ames test,

are necessary to evaluate its potential to cause DNA mutations.

4.2 Carcinogenicity 3-Methoxyphenol is not currently listed as a carcinogen by the ACGIH, IARC, NTP, or under California's Proposition 65. However, some studies have noted that prolonged exposure may be associated with an increased risk of cancer. It is structurally similar to other phenolic compounds, such as 4-methoxyphenol (4-MP) and butylated hydroxyanisole (BHA), which have demonstrated carcinogenicity in the forestomach of rats. This structural similarity suggests that further investigation into the carcinogenic potential of **3-Methoxyphenol** is warranted.

Experimental Protocols

5.1 Ames Test (Bacterial Reverse Mutation Assay)

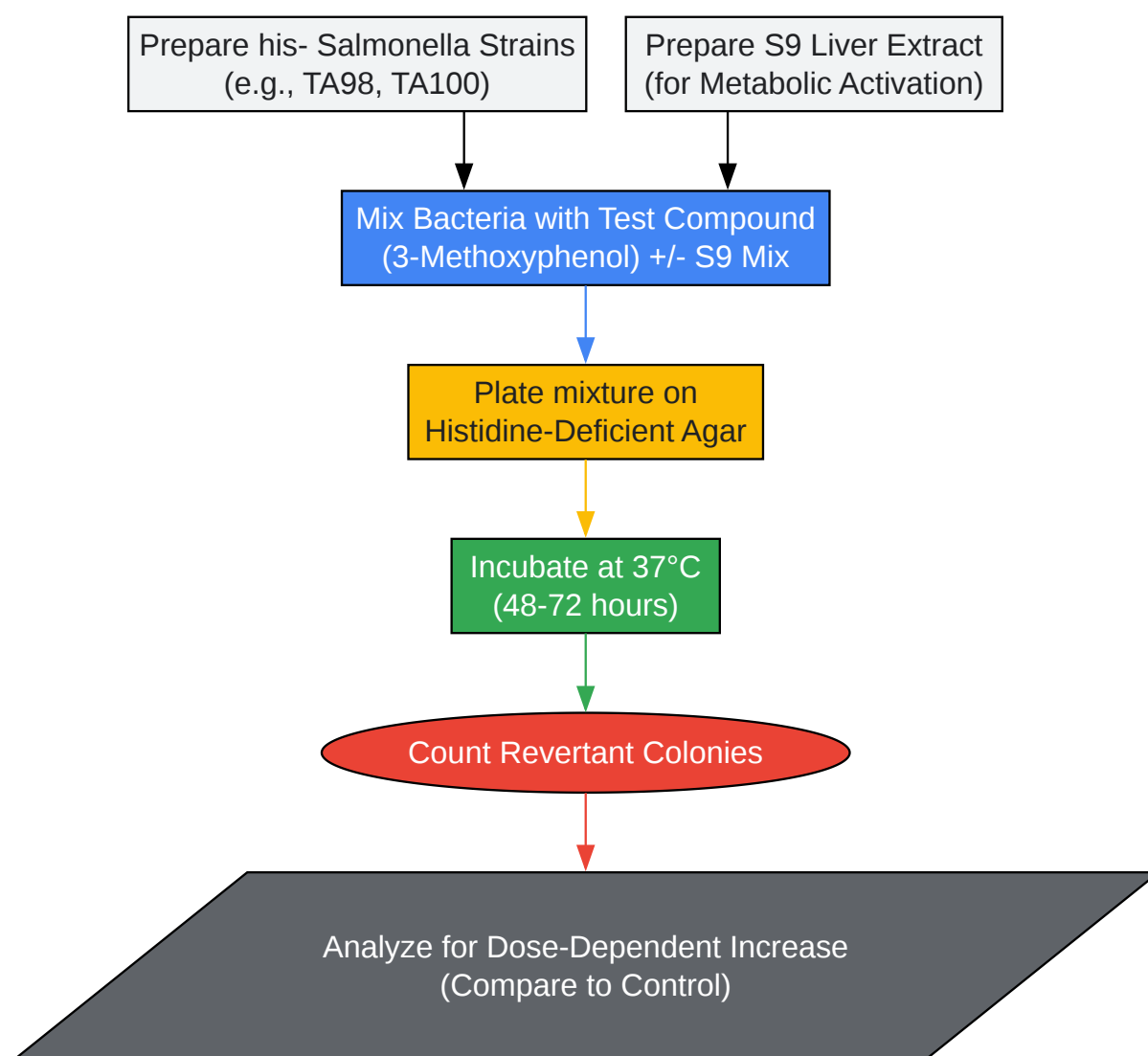
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.

Principle: The test utilizes several strains of the bacterium *Salmonella typhimurium* that carry a mutation rendering them unable to synthesize the essential amino acid histidine (his-). These bacteria cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow and form colonies on a histidine-free medium.

Methodology:

- **Strain Selection:** Multiple strains (e.g., TA98, TA100, TA102) are used to detect different types of mutations (e.g., frameshift, base-pair substitutions).
- **Metabolic Activation (S9 Mix):** Since bacteria lack the metabolic enzymes present in mammals that can convert a non-mutagenic compound into a mutagenic one, the test is often performed both with and without a liver extract from rats (S9 mix). This S9 mix contains P450 enzymes to simulate mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance (**3-Methoxyphenol**) in a liquid suspension.

- Plating: The treated bacteria are then plated onto minimal glucose agar plates, which lack histidine.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.



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Figure 2: Generalized workflow for the Ames Test protocol.

Ecotoxicity

3-Methoxyphenol is considered harmful to aquatic organisms. It is persistent in the environment and has the potential for bioaccumulation. Proper disposal and waste management are critical to prevent environmental contamination.

Test Type	Species	Value	Duration	Reference(s)
LC50	Pimephales promelas (fathead minnow)	74 mg/L	96 hours	
EC50	Daphnia magna (Water flea)	41.1 mg/L	48 hours	

Mechanism of Action

The precise mechanisms of **3-Methoxyphenol** toxicity are not fully elucidated. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals. However, like some other phenols, it may also exhibit pro-oxidative effects under certain conditions, potentially leading to oxidative stress and cellular damage, which could contribute to the observed liver and kidney toxicity. Its effects on the central nervous system suggest a neurotoxic mechanism, though the specific pathways involved require further research.

Conclusion

3-Methoxyphenol presents a moderate to high acute toxicity profile, with significant potential for skin and severe eye irritation. The primary target organs for systemic toxicity include the nervous system, liver, and kidneys. While not currently classified as a carcinogen, its structural similarity to known rodent carcinogens warrants caution. The available data on genotoxicity and comprehensive reproductive toxicity are limited, highlighting areas for future research. Professionals handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to mitigate exposure risks.

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